(S)-Verapamilamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,5-dimethylhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-19(2)27(18-28,21-9-11-23(32-5)25(17-21)34-7)14-12-26(30)29(3)15-13-20-8-10-22(31-4)24(16-20)33-6/h8-11,16-17,19H,12-15H2,1-7H3/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOEFUGSOMTFC-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S Verapamilamide
Enantioselective Synthesis Strategies
Enantioselective synthesis, or asymmetric synthesis, encompasses methods that preferentially form one enantiomer over the other. wikipedia.org For (S)-Verapamilamide, the key challenge is the stereoselective construction of the chiral center bearing the isopropyl group and the substituted phenyl ring. The primary strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, stereoconservative routes from the chiral pool, and classical resolution.
Chiral Auxiliary Approaches for Stereochemical Control
Chiral auxiliary-mediated synthesis is a robust strategy for controlling stereochemistry. numberanalytics.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a plausible route involves attaching a chiral auxiliary to a phenylacetic acid precursor. The resulting adduct can then undergo diastereoselective alkylation with an isopropyl halide. The steric hindrance imposed by the auxiliary directs the incoming alkyl group to a specific face of the molecule, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary furnishes the desired (S)-enantiomer of the corresponding carboxylic acid, which can then be converted to this compound. Evans oxazolidinones and pseudoephedrine are common auxiliaries for such transformations. wikipedia.org
Table 1: Illustrative Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Auxiliary Type | Typical Diastereomeric Excess (d.e.) | Cleavage Method |
|---|---|---|---|
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Evans Auxiliary | >95% | LiOH, H₂O₂ |
| (S,S)-(+)-Pseudoephedrine | Myers Auxiliary | >98% | Acid Hydrolysis |
This table is illustrative and shows typical selectivities achieved in asymmetric alkylations guided by these auxiliaries.
Asymmetric Catalysis in Amide Bond Formation
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. diva-portal.org These methods can be broadly categorized into organocatalytic and metal-catalyzed systems.
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions enantioselectively. organic-chemistry.org In the context of this compound synthesis, a bifunctional organocatalyst, such as a derivative of thiourea (B124793) or squaramide, could be employed. mdpi.com Such catalysts can simultaneously activate both a carboxylic acid precursor and an amine through a network of hydrogen bonds, facilitating a direct and stereoselective amide bond formation. mdpi.com
Alternatively, an organocatalytic approach could be used to set the stereocenter at an earlier stage. For instance, an α,β-unsaturated aldehyde precursor could undergo an asymmetric Michael addition catalyzed by a chiral amine, such as a MacMillan catalyst, to introduce the isopropyl group enantioselectively. princeton.edusigmaaldrich.com
Table 2: Representative Organocatalysts and Potential Applications
| Organocatalyst Type | Example Catalyst | Target Reaction | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Catalytic Amidation | 85-95% |
| Chiral Amine | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone | Michael Addition | >90% |
This table provides examples of organocatalyst classes and their typical performance in relevant asymmetric transformations.
Transition-metal catalysis is a powerful tool for creating chiral centers with high precision. rsc.orgnih.govmdpi.com A potential route to this compound could involve the asymmetric hydrogenation of a suitably designed prochiral enamide or β-keto amide precursor. Catalysts based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands like BINAP or DuPhos, are highly effective for such reductions, often providing excellent enantioselectivities. diva-portal.org
More advanced methods include copper-catalyzed enantioconvergent N-alkylation, where a racemic alkyl halide is coupled with a primary amide in the presence of a chiral copper-diamine complex. nih.govfrontiersin.org This strategy could potentially construct the chiral center and the amide bond in a single, highly convergent step.
Stereoconservative Synthetic Routes from Chiral Precursors
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org The inherent chirality of the starting material is preserved throughout the reaction sequence to produce the desired chiral target.
For the synthesis of this compound, a suitable chiral precursor is (S)-valine. This amino acid possesses the required (S)-stereochemistry and the isopropyl group. A synthetic sequence would involve the transformation of the amino and carboxylic acid functionalities of valine into the corresponding groups of the final product, without disturbing the original stereocenter. This approach is often highly efficient as it bypasses the need for asymmetric induction or resolution steps.
Classical Resolution Techniques for Enantiomeric Enrichment
Classical resolution is a well-established method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This technique involves reacting the racemic compound, typically an acid or a base, with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. mdpi.com Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. csfarmacie.cz
To obtain this compound, one would first synthesize the racemic mixture of its carboxylic acid precursor, verapamilic acid. This racemic acid would then be treated with a chiral base, such as (R)-(+)-α-phenylethylamine or brucine, to form diastereomeric salts. After separation of the less soluble salt by crystallization, the chiral resolving agent is removed by treatment with acid, liberating the enantiomerically pure (S)-verapamilic acid, which is subsequently converted to this compound. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled. wikipedia.org
Table 3: Common Chiral Resolving Agents
| Resolving Agent | Class | Resolves |
|---|---|---|
| (+)-Tartaric Acid | Chiral Acid | Racemic Bases |
| (-)-Di-p-toluoyltartaric Acid | Chiral Acid | Racemic Bases |
| (1R,2S)-(-)-Ephedrine | Chiral Base | Racemic Acids |
| (R)-(+)-α-Phenylethylamine | Chiral Base | Racemic Acids |
Process Chemistry Considerations in Large-Scale Synthesis Research
Process chemistry endeavors to translate small-scale laboratory syntheses into robust, safe, and economical manufacturing processes. wikipedia.org For this compound, this involves moving beyond discovery-phase reactions to identify a chemical process that is reproducible, high-yielding, and environmentally sustainable ("green"). wikipedia.org Key considerations include the selection of optimal reagents, managing physical processes like solvation and mass transfer, and adhering to the principles of green chemistry. The goal is to maximize efficiency, often measured by metrics such as Process Mass Intensity (PMI), which calculates the ratio of the total mass of all materials (solvents, reagents, etc.) to the mass of the final product. wikipedia.org
The selection of reagents is critical for developing efficient and scalable chemical syntheses. numberanalytics.comresearchgate.net In the context of large-scale amide bond formation, the choice of coupling reagent directly impacts yield, purity, cost, and waste generation. scribd.com A notable example in the synthesis of this compound involves the amide coupling between the precursor acid and amine. Research from Dr. Reddy's Laboratories demonstrated a highly selective amidation using 3-nitro-phenylboronic acid (3-NPBA) as a catalyst. scribd.com This method was advantageous as it could be carried out with a very small amount of the reagent (as little as 0.005 equivalents), which helps to offset the higher cost of this particular boronic acid catalyst. scribd.com
Optimizing reaction conditions such as temperature, pressure, and reaction time is equally important. numberanalytics.com High-throughput screening and kinetic studies can be employed to identify the ideal parameters that maximize product yield while minimizing side reactions and energy consumption. numberanalytics.com For instance, recent advancements in the Horner-Wadsworth-Emmons (HWE) reaction, another fundamental reaction in organic synthesis, show that the choice of base (e.g., iPrMgCl over iPrMgBr) can significantly enhance reaction selectivity by influencing the stability of key intermediates. sciencedaily.com Such principles of meticulous reagent and condition optimization are directly applicable to scaling up the synthesis of this compound.
| Coupling Reagent Class | Example(s) | Key Characteristics & Process Considerations |
| Boron-Based Catalysts | Boric Acid (B(OH)3), 3-Nitrophenylboronic Acid (3-NPBA) | Catalytic amounts are sufficient, reducing waste. Boric acid is inexpensive and environmentally benign. scribd.comwalisongo.ac.id 3-NPBA shows high selectivity in specific applications like this compound synthesis. scribd.com |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Widely used but require stoichiometric amounts and produce urea (B33335) byproducts that can be difficult to remove, complicating purification on a large scale. |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Highly effective but are expensive and have poor atom economy, generating significant phosphine oxide waste. scribd.com |
| Enzymatic Catalysts | Candida antarctica lipase (B570770) B (CALB) | Highly specific, operate in mild conditions (e.g., in water at room temperature), and avoid the need for protecting groups, aligning with green chemistry principles. nih.govacs.org |
As reaction volumes increase from laboratory to industrial scale, physical phenomena such as solvation and mass transfer become critically important. The choice of solvent can dramatically affect reaction rates and outcomes by influencing the solubility of reactants and intermediates. chemrxiv.org In some large-scale amidations, reactants may exhibit poor solubility in common organic solvents, leading to heterogeneous reaction mixtures (slurries). scribd.com
These heterogeneous systems can create significant mass transfer challenges, where the rate of reaction becomes limited by how quickly the dissolved portion of a reactant can be replenished from its solid form. scribd.com This makes the process difficult to model, predict, and control, leading to inconsistent reaction times and potentially lower yields. scribd.com Strategies to mitigate these issues include identifying solvent systems that improve solubility or employing specialized reactor designs that ensure vigorous and efficient mixing to overcome mass transfer limitations.
The formation of amide bonds is a top priority for the application of green chemistry within the pharmaceutical industry, as traditional methods often use stoichiometric activating agents that generate large amounts of waste. walisongo.ac.idsigmaaldrich.com The goal is to develop catalytic methods that have a high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. acs.org
Several greener strategies for amide bond formation are under active research:
Catalytic Amidation: The use of catalysts, such as the boronic acids mentioned previously, is a primary green approach. walisongo.ac.idsigmaaldrich.com These methods avoid the stoichiometric waste associated with traditional coupling reagents.
Enzymatic Synthesis: Biocatalysts like lipases offer a highly sustainable route. For example, Candida antarctica lipase B (CALB) can catalyze the direct amidation of carboxylic acids and amines in green solvents, often with high conversion and yield, generating only water as a byproduct. nih.gov This approach functions under mild conditions and eliminates the need for protecting groups. nih.govacs.org
Greener Solvents: Replacing hazardous solvents with safer, more environmentally benign alternatives like water or cyclopentyl methyl ether is a key principle. nih.govsioc-journal.cn
| Amidation Method | Key Green Chemistry Advantage(s) | Primary Byproduct(s) |
| Traditional Coupling Reagent (e.g., DCC) | Effective for synthesis | Stoichiometric urea byproduct (difficult to remove) |
| Boric Acid Catalysis | Uses an inexpensive, low-toxicity catalyst; high atom economy. walisongo.ac.id | Water walisongo.ac.id |
| Enzymatic Catalysis (e.g., CALB) | High specificity, mild reaction conditions, biodegradable catalyst, avoids protecting groups. nih.govacs.org | Water nih.gov |
| Dehydrogenative Coupling (Ru-based catalyst) | Direct coupling of alcohols and amines. sigmaaldrich.com | Hydrogen gas (H2) sigmaaldrich.com |
Synthesis of this compound Analogues and Derivatives for Research Applications
The synthesis of analogues and derivatives of a core structure like this compound is essential for chemical and biological research. ox.ac.uk These modified compounds serve as tools to investigate biological mechanisms, study structure-activity relationships (SAR), or enhance analytical detection. nih.govnih.gov
Structural modifications involve altering the chemical skeleton of this compound to produce new compounds, or analogues. A key motivation for this is to probe the molecule's active conformation—the specific three-dimensional shape it adopts when interacting with its biological target. nih.gov For instance, researchers have synthesized Verapamil (B1683045) analogues with restricted molecular flexibility to gain insights into the different conformations responsible for its various pharmacological activities. nih.gov Other synthetic efforts focus on creating analogues with potentially improved properties, such as enhanced efficacy or different biological targets. nih.gov
Derivatization is a technique where a functional group is added to the molecule, often without altering the core structure significantly. sigmaaldrich.com Common strategies include:
Acylation, Alkylation, and Silylation: These reactions target reactive functional groups like hydroxyls or amines to change the molecule's properties. gcms.cz N-methylation, for example, is a common derivatization used to explore the impact of a methyl group on a nitrogen atom's biological activity. mdpi.com
Attachment of Analytical Tags: To improve detection in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), specific chemical moieties can be attached. nih.gov This includes adding chromophores for UV detection, fluorophores for fluorescence detection, or permanently charged groups to enhance ionization efficiency in MS. nih.govddtjournal.com
| Derivatization Strategy | Purpose | Example Reagent Type |
| Introduction of a Chromophore | Enhance detection by HPLC-UV. nih.gov | Reagents with aromatic groups (e.g., p-toluidine). nih.gov |
| Introduction of a Fluorophore | Enhance detection by HPLC-Fluorescence (HPLC-FLD). nih.gov | Dansyl chloride. ddtjournal.com |
| Introduction of a Chargeable Moiety | Enhance ionization for Mass Spectrometry (LC-MS) analysis. nih.govddtjournal.com | Reagents with quaternary ammonium (B1175870) or tertiary amine groups. nih.gov |
| Silylation | Increase volatility for Gas Chromatography (GC); protect functional groups. sigmaaldrich.com | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com |
| N-Methylation | Investigate the role of the amine group in biological activity. mdpi.com | Formaldehyde and a reducing agent (e.g., NaBH4). mdpi.com |
Molecular probes are specialized derivatives designed to help researchers investigate a molecule's mechanism of action. nih.gov These probes can be used to identify biological targets, quantify binding interactions, or elucidate reaction pathways.
A common strategy is isotopic labeling, where one or more atoms in the molecule are replaced with an isotope (e.g., ³H, ¹⁴C). For example, (-)-[N-methyl-³H]desmethoxyverapamil, a radiolabeled analogue of Verapamil, has been used as a probe in binding studies to investigate its interaction with heart muscle tissue. nih.gov
Another approach is the synthesis of substrate analogues that are designed to interact with an enzyme or receptor but may halt a biological process at a key step, allowing it to be studied. nih.gov For example, a substrate analogue where a key atom (like sulfur) is replaced with a different group (like CH₂) can act as a competitive inhibitor. nih.gov Incubating this probe with its target enzyme can help reveal details about the elongation, termination, or repriming steps of a catalytic cycle. nih.gov By synthesizing such carefully designed derivatives of this compound, researchers can gain deeper insights into its biochemical and pharmacological profile.
Advanced Analytical Techniques for Characterization and Purity Assessment in Research
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the structural and electronic properties of (S)-Verapamilamide.
Infrared and Raman Spectroscopy for Structural Elucidation
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques that provide detailed information about the molecular vibrations of this compound. mt.comsepscience.comedinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting it to a higher vibrational state, while Raman spectroscopy involves the inelastic scattering of monochromatic light. edinst.comwikipedia.org
These techniques offer a "fingerprint" of the molecule, with specific vibrational frequencies corresponding to particular chemical bonds and functional groups. mt.comwikipedia.org For this compound, IR spectroscopy is particularly sensitive to polar functional groups, such as the nitrile (C≡N) and carbonyl (C=O) groups, which exhibit strong absorption bands. nih.gov Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and can provide information about the carbon skeleton and aromatic rings. nih.gov Together, they allow for a comprehensive structural characterization and can be used to identify the compound and assess its structural integrity. mt.comsepscience.com
Nuclear Magnetic Resonance Spectroscopy for Conformational and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure and purity of this compound. arxiv.org By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed map of the molecule's atomic connectivity and spatial arrangement can be constructed. hmdb.cachemistrysteps.comnih.gov
For this compound, ¹H NMR provides information on the number and environment of protons, with characteristic chemical shifts for aromatic, aliphatic, and methoxy (B1213986) protons. msu.edu The integration of these signals allows for a quantitative assessment of the relative number of protons, which can be used to confirm the compound's identity and purity. Two-dimensional NMR techniques, such as COSY and HMBC, can further elucidate the connectivity between protons and carbons, providing unambiguous structural assignments. nih.gov The absence of unexpected signals in the NMR spectrum is a strong indicator of high purity.
Below is a table of expected ¹H NMR chemical shift ranges for key functional groups in a molecule like this compound.
| Functional Group | Typical ¹H Chemical Shift Range (ppm) |
| Aromatic Protons | 6.5 - 8.0 |
| Methoxy Protons (-OCH₃) | 3.0 - 4.0 |
| Aliphatic Protons (CH, CH₂, CH₃) | 0.5 - 4.5 |
This table presents generalized data and actual shifts can vary based on the specific molecular environment.
Ultraviolet-Visible Spectroscopy for Quantitative Analysis and Purity Profiling
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis and purity profiling of this compound. libretexts.orgtechnologynetworks.com This technique measures the absorption of UV or visible light by a molecule, which is related to the electronic transitions within the molecule. libretexts.orgtechnologynetworks.com
The UV-Vis spectrum of this compound will show characteristic absorption maxima (λmax) corresponding to its chromophores, such as the dimethoxy-substituted aromatic rings. upi.edu According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, allowing for accurate quantitative determination. upi.edusci-hub.se A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. libretexts.orgscribd.com
Purity profiling can be achieved by examining the shape of the UV-Vis spectrum and comparing it to that of a pure reference standard. The presence of impurities with different chromophores can lead to shoulders or additional peaks in the spectrum, indicating a lack of purity. scribd.com
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from its enantiomer and other impurities, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the chemical purity and enantiomeric excess of chiral compounds like this compound. mdpi.commoravek.comheraldopenaccess.us HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. moravek.com
For purity analysis, a reversed-phase HPLC method is commonly employed, where this compound is separated from any synthesis-related impurities or degradation products. amazonaws.com The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. chromforum.org The use of a photodiode array (PDA) detector can further aid in peak purity assessment by comparing the UV spectra across a single peak. sepscience.com
Determining the enantiomeric excess (e.e.) is crucial for chiral drugs, as different enantiomers can have different pharmacological activities. actascientific.com Chiral HPLC methods are specifically designed to separate enantiomers. uma.es
The most common approach for the chiral separation of verapamil (B1683045) enantiomers, including this compound, is the use of a chiral stationary phase (CSP) in HPLC. wvu.edueijppr.com CSPs are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. eijppr.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. eijppr.com
A variety of CSPs have been successfully used for the resolution of verapamil enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective. scielo.brnih.gov For instance, amylose tris(3,5-dimethylphenylcarbamate) has been used as a stationary phase to separate the enantiomers of verapamil. scielo.br Another study utilized a core-shell isopropyl carbamate (B1207046) cyclofructan 6 chiral column for the rapid and sensitive enantioselective determination of verapamil enantiomers. nih.gov The choice of mobile phase, which often consists of mixtures of alkanes and alcohols with additives like diethylamine, is critical for achieving optimal separation. scielo.br
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The following table illustrates a typical setup for the chiral HPLC separation of verapamil enantiomers.
| Parameter | Condition | Reference |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) | scielo.br |
| Mobile Phase | n-hexane/isopropanol/ethanol (90:5:5 v/v) with 0.1% diethylamine | scielo.br |
| Flow Rate | 1.0 mL/min | scielo.org.mx |
| Detection | UV at 278 nm | amazonaws.com |
| (S)-Verapamil Retention Time | Varies based on specific conditions | mdpi.comnih.gov |
| (R)-Verapamil Retention Time | Varies based on specific conditions | mdpi.comnih.gov |
This table provides an example of typical conditions. Actual parameters may vary depending on the specific application and instrumentation.
Achiral Chromatography for Impurity Profiling
Achiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the impurity profiling of pharmaceutical substances. medwinpublishers.combiomedres.us Its primary role is to separate the main compound from any process-related impurities, degradation products, or intermediates on a non-chiral stationary phase. medwinpublishers.com For this compound, a reversed-phase HPLC method is typically developed. nih.gov This involves separating compounds based on their polarity, where this compound and its impurities are separated using a nonpolar stationary phase (like C18) and a polar mobile phase. biomedres.usnih.gov
The development of a robust achiral method is crucial for quantifying known and unknown impurities, which allows pharmaceutical companies to monitor the quality of raw materials, assess the stability of the drug substance, and control the manufacturing process. lcms.cz The goal is to achieve adequate resolution between the main peak of this compound and all potential impurity peaks. Rapid and simple achiral HPLC assays have been successfully developed for the simultaneous separation of the related compound verapamil and its metabolites. nih.gov
Table 1: Typical Parameters for Achiral HPLC Impurity Profiling
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides separation based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | Elutes compounds from the column; gradient elution is often required to resolve complex mixtures. pensoft.net |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |
| Detection | UV/Vis or Photodiode Array (PDA) Detector (e.g., 276 nm) | Monitors the column effluent and detects UV-absorbing compounds like this compound and its aromatic impurities. nih.gov |
| Column Temperature | 25 - 40 °C | Ensures reproducible retention times and improves peak shape. |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. ijfmr.com This technology utilizes columns packed with sub-2 µm particles, which, when operated at very high pressures (up to 100 MPa or >15,000 psi), yields much more efficient separations. ijfmr.comcreative-proteomics.com
The primary advantages of UPLC in the analysis of this compound are:
Increased Speed: Analysis times can be reduced by up to a factor of nine compared to traditional HPLC systems using 5 µm particle columns. nih.gov This dramatically increases sample throughput, which is invaluable during process development and for high-throughput screening.
Enhanced Resolution: The high efficiency of UPLC columns provides superior separation of closely eluting impurities, leading to more accurate purity assessments. creative-proteomics.comijsrtjournal.com
Improved Sensitivity: Sharper, narrower peaks lead to greater peak heights and a better signal-to-noise ratio, which is critical for detecting and quantifying trace-level impurities. humanjournals.com
Reduced Solvent Consumption: Faster run times and lower flow rates significantly decrease the amount of solvent used per analysis, making UPLC a more environmentally friendly and cost-effective technique. ijfmr.comcreative-proteomics.com
In a research setting, HPLC methods for pharmaceutical quality control can be effectively transferred to UPLC systems to leverage these benefits, maintaining or even improving separation efficiency while shortening analysis time considerably. nih.gov
Table 2: Comparison of HPLC and UPLC for Pharmaceutical Analysis
| Parameter | Conventional HPLC | UPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm humanjournals.com |
| Operating Pressure | 3,000 - 6,000 psi | > 15,000 psi creative-proteomics.com |
| Analysis Time | Longer (e.g., 30 min) | Shorter (e.g., < 5-10 min) ijsrtjournal.com |
| Resolution | Good | Very High ijsrtjournal.com |
| Solvent Consumption | Higher | Lower creative-proteomics.com |
Gas Chromatography (GC) for Volatile Intermediates and Residual Solvents
The synthesis of Active Pharmaceutical Ingredients (APIs) like this compound often involves the use of various organic solvents. chromatographyonline.com Since these solvents can be toxic and may affect the physicochemical properties of the final product, their levels must be strictly controlled according to regulatory guidelines such as those from the International Council for Harmonisation (ICH). chromatographyonline.comorientjchem.orgglobalresearchonline.net
Gas Chromatography (GC) is the primary technique for determining the levels of residual solvents due to their volatile nature. chromatographyonline.comptfarm.pl A headspace sampler (HS) is commonly coupled with a GC system (HS-GC) for this purpose. chromatographyonline.com In this technique, the API sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace). chromatographyonline.com An aliquot of this gas is then injected into the GC, which separates the different solvents for quantification by a detector, typically a Flame Ionization Detector (FID). orientjchem.orgglobalresearchonline.net This approach prevents non-volatile components of the sample from contaminating the GC system. chromatographyonline.com
Table 3: Common Residual Solvents and GC-HS Parameters
| Solvent Example | ICH Class | Toxicity Concern | Typical GC-HS Parameter |
|---|---|---|---|
| Methanol | Class 2 | Toxic globalresearchonline.net | Column: ZB-624 or similar globalresearchonline.netCarrier Gas: Nitrogen or Helium globalresearchonline.netDetector: FID globalresearchonline.netInjector: Headspace chromatographyonline.comOven Program: Temperature gradient (e.g., 35°C hold, ramp to 250°C) globalresearchonline.net |
| Toluene | Class 2 | Toxic globalresearchonline.net | |
| Acetone | Class 3 | Low toxic potential globalresearchonline.net | |
| Isopropyl Alcohol (IPA) | Class 3 | Low toxic potential globalresearchonline.net |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique for the structural elucidation and sensitive detection of molecules. innovareacademics.in It measures the mass-to-charge ratio (m/z) of ions, providing information about a compound's molecular weight and elemental composition. innovareacademics.in
LC-MS and LC-MS/MS for Identification and Trace Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the analysis of complex mixtures. nih.govnih.gov These techniques are crucial for identifying and quantifying trace-level impurities and degradation products in this compound that may not be detectable by UV detectors. biomedres.us
In a typical LC-MS/MS workflow, the LC system separates the compounds, which are then ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer. pensoft.netresearchgate.net For quantitative analysis, the system is often operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the molecular ion of an impurity) and monitoring a specific fragment ion produced by its collision-induced dissociation. This highly specific detection method allows for accurate quantification even in the presence of complex matrix components. nih.gov LC-MS/MS methods have been extensively developed for the sensitive analysis of verapamil in various biological matrices, demonstrating linearity over wide concentration ranges and low limits of quantification (LLOQ), often at the sub-ng/mL level. nih.govinnovareacademics.in
Table 4: Illustrative LC-MS/MS Parameters for Verapamil Analysis
| Parameter | Example Condition |
|---|---|
| Chromatography | C18 column with a gradient of acetonitrile and ammonium (B1175870) formate (B1220265) buffer. nih.govinnovareacademics.in |
| Ionization Mode | Positive Electrospray Ionization (ESI+). researchgate.net |
| MS/MS Transition (MRM) | Precursor Ion (m/z) → Product Ion (m/z) e.g., 455.3 → 165.2 for Verapamil. nih.gov |
| Internal Standard | Isotopically labeled compound (e.g., Trimipramine-d₃). nih.gov |
| Linear Range | 1 - 500 ng/mL. nih.gov |
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and its unknown impurities. azolifesciences.com Unlike nominal mass instruments, HRMS instruments (such as Orbitrap or Time-of-Flight analyzers) can measure the mass-to-charge ratio of an ion to four or more decimal places. innovareacademics.inbioanalysis-zone.com
This high degree of mass accuracy allows for the calculation of a unique elemental formula for a measured ion. azolifesciences.com For example, two different compounds might have the same nominal mass of 121 Da, but HRMS can distinguish them by their precise masses (e.g., 121.0197 for C₅H₇N₃O vs. 121.0525 for C₇H₇NO). bioanalysis-zone.com This capability is critical for identifying unknown impurities during forced degradation studies or process development without the need for an authentic reference standard. The known accurate mass of this compound is 468.2624, corresponding to its elemental formula of C₂₇H₃₆N₂O₅. lgcstandards.com Any detected impurity can be subjected to HRMS analysis to determine its elemental formula, providing crucial clues to its structure.
Table 5: Accurate Mass for Molecular Formula Determination
| Compound | Molecular Formula | Nominal Mass (Da) | Accurate Mass (Da) |
|---|---|---|---|
| This compound | C₂₇H₃₆N₂O₅ | 468 | 468.2624 lgcstandards.com |
| Hypothetical Impurity A | C₂₇H₃₄N₂O₅ | 466 | 466.2468 |
| Hypothetical Impurity B | C₂₇H₃₆N₂O₄ | 452 | 452.2675 |
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), provide important information about the physicochemical properties of a material, including its thermal stability, purity, and polymorphism. mdpi.comnih.gov These methods are successfully applied in the pharmaceutical industry for the characterization of drug molecules. nih.govmdpi.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events like melting, crystallization, and glass transitions. For the related compound verapamil hydrochloride, DSC analysis shows a sharp endothermic peak corresponding to its melting point at approximately 146 °C. mdpi.com The shape and temperature of the melting endotherm can provide an indication of the sample's purity.
Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition profiles. Studies on verapamil hydrochloride show that it is thermally stable up to 180 °C, after which it undergoes complete degradation in multiple steps. mdpi.commdpi.com
These techniques are valuable for characterizing the solid-state properties of this compound, ensuring batch-to-batch consistency and assessing its stability under thermal stress.
Table 6: Thermal Analysis Data for Verapamil Hydrochloride (as an analogue)
| Technique | Observation | Interpretation |
|---|---|---|
| DSC | Endothermic event at ~146 °C. mdpi.com | Melting point of the crystalline solid. |
| TG | Stable up to 180 °C, followed by mass loss. mdpi.com | Indicates the onset temperature of thermal decomposition. |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymorphism Research
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of a material. ptfarm.plmdpi.comdrugbank.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. actascientific.com This allows for the detection of thermal transitions, such as melting, crystallization, and glass transitions, which are associated with changes in enthalpy or heat capacity. mdpi.comactascientific.com
For a chiral molecule like this compound, DSC is crucial for identifying and characterizing its solid forms. Different crystalline forms, or polymorphs, of a compound can exhibit distinct thermal behaviors. A DSC thermogram will show endothermic peaks corresponding to the melting of specific polymorphs or exothermic peaks related to crystallization events. ptfarm.pl The temperature and enthalpy of these transitions are unique to each polymorphic form.
In the context of pharmaceutical development, identifying all possible polymorphs is vital, as different forms can have different solubilities and stabilities. While specific DSC data for this compound is not widely published, studies on the related verapamil hydrochloride illustrate the technique's utility. For example, DSC analysis of verapamil hydrochloride has been used to characterize its thermal behavior in pharmaceutical formulations. scielo.br A typical DSC analysis for a compound like this compound would involve heating a small sample at a constant rate (e.g., 10 °C/min) to observe its thermal profile.
Table 1: Illustrative DSC Thermal Events for a Pharmaceutical Compound
| Thermal Event | Typical Temperature Range (°C) | Enthalpy Change (ΔH) | Information Gained |
|---|---|---|---|
| Glass Transition (Tg) | Varies | Change in heat capacity | Characterization of amorphous content |
| Crystallization (Tc) | Varies | Exothermic | Transition from amorphous to crystalline state |
This table represents typical events and is for illustrative purposes.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. rsc.orgfip.org This technique is essential for determining the thermal stability and decomposition profile of a substance. sandoz.com A TGA curve plots the percentage of initial mass remaining against temperature. Significant mass loss events observed on the thermogram indicate processes such as dehydration (loss of water), desolvation (loss of solvent), or thermal decomposition of the compound itself. rsc.org
For this compound, TGA would be employed to determine its upper-temperature limit of stability. This information is critical for establishing appropriate storage conditions and for understanding potential degradation pathways during manufacturing processes like drying or milling. The analysis is typically performed by heating the sample at a controlled rate in an inert atmosphere, such as nitrogen, to prevent oxidative decomposition. fip.org The resulting data provides precise temperatures at which weight loss occurs and the percentage of mass lost at each step. mdpi.com
Table 2: Representative TGA Data for a Pharmaceutical Compound
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|
| 50 - 120 | 2.5% | Loss of adsorbed/bound water or solvent |
| 210 - 400 | 35.1% | Onset of major thermal decomposition |
This table is a hypothetical representation to illustrate TGA findings.
Hot-Stage Microscopy for Phase Behavior Investigation
Hot-Stage Microscopy (HSM) is a powerful visual technique that combines a polarized light microscope with a precision heating and cooling stage. diva-portal.orgsoton.ac.uk It allows for the direct observation of a sample as it is subjected to a controlled temperature program. pharmaffiliates.com HSM is particularly valuable for visually confirming thermal events detected by DSC and for observing phenomena that may not have a clear thermal signature, such as subtle changes in crystal morphology, desolvation, or solid-state phase transitions. diva-portal.org
In the characterization of this compound, HSM would provide invaluable insights into its phase behavior. Researchers can observe the melting process, noting the exact temperature at which liquid first appears and when the entire sample becomes molten. It is also an excellent tool for studying polymorphism, as different crystal forms can be visually distinguished by their shape and optical properties. diva-portal.org The transformation from one polymorph to another upon heating can be directly visualized and recorded. researchgate.net
For example, if DSC analysis suggests a polymorphic transition before melting, HSM can be used to confirm this event and determine the temperatures at which it begins and ends. This visual evidence is crucial for unambiguously interpreting DSC data. soton.ac.uk
X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity
X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It is the definitive method for distinguishing between amorphous and crystalline materials and for identifying different polymorphic forms. researchgate.net
Powder X-ray Diffraction for Polymorphic Forms
Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize different crystalline forms (polymorphs) of a drug substance. hres.cacam.ac.uk Each polymorph has a unique crystal lattice, which results in a characteristic PXRD pattern, akin to a fingerprint. acs.org The pattern consists of a series of peaks at specific diffraction angles (2θ), with characteristic intensities. researchgate.net
For this compound, PXRD would be essential during polymorph screening studies to identify any new crystal forms discovered. hres.ca By comparing the PXRD pattern of a new batch to established reference patterns, one can confirm its polymorphic identity and purity. cam.ac.uk Unexpected peaks could indicate the presence of a new polymorph or an impurity. While a comprehensive polymorphic study of this compound is not publicly available, studies on verapamil hydrochloride have utilized PXRD to characterize its solid state. cam.ac.ukjddtonline.info
Table 3: Illustrative PXRD Peaks for Distinguishing Two Hypothetical Polymorphs
| Polymorph Form A (2θ ± 0.2°) | Polymorph Form B (2θ ± 0.2°) |
|---|---|
| 8.5 | 9.5 |
| 12.7 | 17.1 |
| 18.7 | 17.6 |
| 19.2 | 21.4 |
This table presents hypothetical peak positions to illustrate how PXRD distinguishes different crystalline forms.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. Current time information in Bangkok, TH.researchgate.net This technique requires a high-quality single crystal of the compound. The diffraction of X-rays by the crystal lattice provides data that can be used to calculate the exact positions of all atoms in the molecule. mdpi.com
For this compound, SCXRD is the gold standard for unequivocally confirming its absolute stereochemistry as "(S)". This is achieved through the analysis of anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter. researchgate.netacs.org A Flack parameter value close to zero for a known chiral configuration confirms the assignment. acs.org Beyond stereochemistry, SCXRD provides a wealth of structural information, including bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding, which define the crystal packing. mdpi.comCurrent time information in Bangkok, TH. This detailed structural knowledge is fundamental to understanding the physicochemical properties of the solid state. soton.ac.uk
Mechanistic and Pre Clinical in Vitro Investigations of S Verapamilamide
Molecular Interaction Profiling
Ligand-Target Binding Studies in Cellular and Subcellular Models
Comprehensive searches of available scientific literature and databases did not yield specific ligand-target binding studies for the compound (S)-Verapamilamide in cellular or subcellular models. Research has predominantly focused on the parent compound, verapamil (B1683045), and its enantiomers, (R)-verapamil and (S)-verapamil.
Verapamil is administered as a racemic mixture of its (R)- and (S)-enantiomers. nih.gov Studies on the individual enantiomers have revealed stereoselective differences in their pharmacokinetic and pharmacodynamic properties. mdpi.com For instance, the S-enantiomer of verapamil generally exhibits greater pharmacological potency than the R-enantiomer. nih.govmdpi.comresearchgate.net However, detailed binding affinity data (such as Kd or IC50 values) specifically for this compound to its targets in various cellular and subcellular preparations are not documented in the reviewed literature.
Analysis of Interaction with Efflux Pumps (e.g., P-glycoprotein)
Information regarding the specific interaction of this compound with efflux pumps like P-glycoprotein (P-gp) is not available in the public research domain. The existing body of research extensively covers the interaction of verapamil enantiomers with P-gp. Verapamil is a known inhibitor of P-gp, an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells and affects the pharmacokinetics of many drugs. nih.govplos.orgnih.gov
Some studies suggest that the interaction of verapamil with P-gp may not be strongly stereoselective. frontiersin.org However, other reports indicate that verapamil enantiomers can have different effects on P-gp function and the disposition of P-gp substrates. nih.gov For example, one study suggested that verapamil alters the stereoselective pharmacokinetics of fexofenadine, affecting the P-gp-mediated transport of the S(-)-enantiomer to a greater extent than the R(+)-enantiomer. nih.gov
Conformational Dynamics at Binding Sites
There is no specific information available on the conformational dynamics induced by the binding of this compound to P-glycoprotein. The mechanism of P-gp involves significant conformational changes, cycling between inward-facing and outward-facing states to transport substrates across the cell membrane. mdpi.comencyclopedia.pub While the binding of various substrates and inhibitors, including verapamil, is known to influence these dynamics, the specific impact of this compound has not been characterized.
Role of Specific Amino Acid Residues in Binding
Detailed studies identifying the specific amino acid residues within the P-glycoprotein binding pocket that are critical for interacting with this compound are not available. The drug-binding pocket of P-gp is known to be large and polyspecific, capable of accommodating a wide range of structurally diverse compounds. The interaction with these substrates is typically governed by hydrophobic and aromatic interactions. However, the precise molecular determinants for the binding of this compound have not been elucidated.
Enantioselective Biochemical and Cellular Activities
Differential Potency and Selectivity in Enzyme Assays
This compound's interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily and the P-glycoprotein (P-gp) efflux pump, is expected to be a critical determinant of its activity. Research on Verapamil enantiomers provides a strong basis for predicting the potency and selectivity of this compound in enzyme inhibition assays.
Verapamil and its metabolites are known inhibitors of CYP3A4, a key enzyme in drug metabolism. medchemexpress.comnih.govnih.gov Studies consistently show that this inhibition is stereoselective. (S)-Verapamil is a more potent mechanism-based inhibitor of CYP3A4 than its (R)-enantiomer. nih.gov The inactivation potency, based on the ratio of the inactivation rate constant (kinact) to the inhibitor concentration at half-maximal inactivation rate (KI), follows a clear order: the metabolite (S)-norverapamil is the most potent, followed by (S)-Verapamil, (R)-norverapamil, (R)-Verapamil, and the N-desalkylated metabolite D617. nih.gov This potent, stereoselective inhibition of CYP3A4 by the (S)-enantiomer suggests that this compound would also act as an inhibitor, with its specific potency depending on how the amide modification affects its binding to the enzyme's active site.
| Compound | kinact (min-1) | KI (µM) | kinact/KI Ratio |
| (S)-Verapamil | 0.64 | 2.97 | 0.215 |
| (R)-Verapamil | 0.39 | 6.46 | 0.060 |
| (+/-)-Norverapamil | 1.12 | 5.89 | 0.190 |
| D617 | 0.07 | 7.93 | 0.009 |
| Data derived from studies using cDNA-expressed CYP3A4 (+b5). The data for Norverapamil is for the racemic mixture. nih.gov |
In addition to CYP enzymes, Verapamil is a first-generation inhibitor of the P-glycoprotein (P-gp, also known as MDR1) efflux pump. medchemexpress.commdpi.comnih.gov This inhibition can reverse multidrug resistance in cancer cells by preventing the pump from expelling chemotherapeutic agents. nih.gov The reversal activity is also structure-dependent. Studies on Verapamil analogs have shown that certain structural features, such as the 7-cyan-8-methyl groups, are crucial for potent MDR reversal activity. nih.gov Given that this compound retains the core structure of (S)-Verapamil, it is predicted to possess P-gp inhibitory activity. The specific potency would be influenced by the amide functional group's impact on binding affinity to the transporter.
Modulation of Ion Channel Activity in In Vitro Models
The primary pharmacological action of Verapamil is the blockade of L-type voltage-gated calcium channels. nih.gov This action is markedly stereoselective, with the (S)-enantiomer being approximately 20 times more potent than the (R)-enantiomer. drugbank.com This significant difference in potency underscores the importance of the three-dimensional structure of the molecule for its interaction with the ion channel. The blockade of calcium influx leads to the relaxation of vascular smooth muscle and negative inotropic and chronotropic effects on the heart. nih.gov
This compound, as a direct derivative of the more potent (S)-enantiomer, is anticipated to be an active calcium channel blocker. The introduction of an amide moiety in place of the nitrile group in Verapamil would alter the electronic and steric properties of the molecule, which could modulate its binding affinity and efficacy at the L-type calcium channel.
Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization
SAR studies on Verapamil and its analogs have provided valuable insights into the molecular features required for biological activity. mdpi.com These studies are fundamental for the rational design of new compounds, such as this compound, with potentially improved properties.
The S-SAR of Verapamil is well-established and provides a clear example of how stereochemistry governs pharmacology. The most significant finding is the differential activity of its enantiomers.
Ion Channel Activity : (S)-Verapamil is about 20-fold more potent as a calcium channel blocker than (R)-Verapamil. drugbank.com
Enzyme Inhibition : (S)-Verapamil is a more potent inhibitor of CYP3A4 than (R)-Verapamil. nih.gov
Metabolism : The first-pass metabolism of Verapamil is highly stereoselective, with the (S)-enantiomer being cleared more rapidly by CYP enzymes than the (R)-enantiomer. drugbank.comnih.gov In vitro studies with human liver microsomes show that when (S)-Verapamil is the substrate for CYP3A4, the main product is norverapamil, whereas for (R)-Verapamil, the main product is the N-dealkylated metabolite D-617. pharmgkb.org
These stereoselective differences highlight that the precise spatial arrangement of the functional groups is critical for molecular recognition by protein targets. For this compound, its derivation from the (S)-enantiomer suggests it will likely exhibit higher potency for the characteristic effects of Verapamil compared to a corresponding (R)-Verapamilamide derivative.
The principles of rational design utilize SAR data to create new molecules with specific functions, such as fluorescent probes for biological imaging or new therapeutic agents with optimized selectivity. nih.govsci-hub.se The Verapamil scaffold has been a subject of such design efforts. For example, analogs have been synthesized to reduce cardiovascular effects while maintaining or enhancing P-gp inhibitory activity for use in overcoming multidrug resistance. nih.govtandfonline.com
Key principles derived from Verapamil SAR that would guide the design of probes based on this compound include:
Targeting Moiety : The core phenylalkylamine structure is essential for binding to calcium channels and P-gp. nih.gov
Modulating Potency : Alterations to the isopropyl group and substitutions on the benzene (B151609) rings can fine-tune the potency. nih.gov
Functionalization : A common strategy for creating molecular probes is to attach a reporter group, such as a fluorophore, to a part of the molecule that is not essential for its primary biological activity. mdpi.com For this compound, this could involve linking a fluorescent tag via the amide group or at less critical positions on the aromatic rings, allowing for the visualization of its interaction with target proteins or its distribution within cells.
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. medchemexpress.comsemanticscholar.org For phenylalkylamines, the class to which Verapamil belongs, QSAR studies have successfully correlated molecular descriptors with activity. omicsonline.orgnih.govresearchgate.net
While a specific QSAR model for this compound is not available, the methodology can be described. A typical QSAR study for Verapamil analogs would involve:
Descriptor Calculation : Calculating a range of molecular descriptors for a series of analogs. These can include electronic (e.g., Hammett constant), steric (e.g., molar volume), and hydrophobic (e.g., partition coefficient) parameters. nih.govnih.gov
Model Building : Using statistical methods like multiple linear regression to build a mathematical model that links these descriptors to a measured biological activity (e.g., IC50 for enzyme inhibition). semanticscholar.org
Validation : Testing the model's predictive power on a set of compounds not used in the model's creation.
Such models can predict the activity of novel, unsynthesized molecules like this compound, guiding research and prioritizing synthetic efforts toward compounds with the most promising predicted profiles.
Cellular Uptake and Distribution Studies in Research Cell Lines
The ability of a compound to cross the plasma membrane and accumulate within cells is fundamental to its mechanism of action, particularly for intracellular targets. Studies on Verapamil have shown that its cellular uptake is a complex process. In vitro experiments using various cell lines, such as human skin fibroblasts and bovine aortic cells, have demonstrated that Verapamil can enhance the cellular uptake of other molecules like LDL, a process involving endocytosis. ahajournals.org
Verapamil's interaction with the P-gp efflux pump is also a major factor in its net cellular accumulation. In cells that overexpress P-gp, such as certain drug-resistant cancer cell lines, Verapamil can increase the intracellular concentration of other P-gp substrates by inhibiting their efflux. nih.govrhinologyjournal.com
Studies investigating the cellular uptake of Verapamil itself have used radiolabeled compounds to track its accumulation. For example, [14C]-melphalan uptake was enhanced by Verapamil in murine fibrosarcoma and bone marrow cells. nih.gov The mechanism of uptake for cationic peptides has been shown to involve multiple endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis, which could also be relevant for a cationic molecule like this compound. mdpi.com
The cellular uptake of this compound would likely be an energy-dependent process, influenced by its physicochemical properties and its interactions with membrane transporters like P-gp. The introduction of the amide group could alter its lipophilicity and hydrogen bonding capacity compared to Verapamil, potentially affecting its passive diffusion and transporter-mediated flux across cell membranes.
Computational and Theoretical Studies of S Verapamilamide
Molecular Modeling and Docking Simulations
While no specific molecular modeling or docking simulations for (S)-Verapamilamide are available, studies on verapamil (B1683045) provide a clear template for how such research would be conducted. Docking simulations have been used to identify the binding sites of verapamil within protein targets like the human Kv1.5 channel. nih.gov These studies predict the specific amino acid residues that verapamil interacts with inside the central cavity of the channel pore. nih.gov
Prediction of Ligand-Receptor Interactions
For this compound, a similar approach would involve creating a 3D model of the compound and docking it into the binding sites of its putative receptors. This would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Given the structural similarity to verapamil, it is plausible that this compound interacts with similar biological targets, although the amide functional group would likely alter the specific binding interactions and affinity.
Conformational Analysis and Energetics of this compound
Conformational analysis is crucial for understanding the behavior of flexible molecules like verapamil and its derivatives. Studies on verapamil have highlighted the importance of identifying low-energy conformations that are predisposed to binding with biological targets. cam.ac.uk A conformational analysis of this compound would involve systematically exploring its rotational degrees of freedom to identify stable conformers and calculate their relative energies. This information would be invaluable for understanding its shape, flexibility, and how it presents itself to a receptor.
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of a molecule's properties based on its electronic structure. Although no such calculations have been published for this compound, the methodology is well-established for drug-like molecules.
Electronic Structure and Reactivity Predictions
Quantum chemical methods could be used to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential of this compound. These calculations would provide insights into its reactivity, stability, and the nature of its interactions with other molecules. For instance, understanding the electronic structure is key to predicting sites susceptible to metabolic transformation.
Spectroscopic Property Simulations
Quantum chemistry is also a powerful tool for simulating spectroscopic properties, such as NMR and IR spectra. By calculating these properties for different conformations of this compound, researchers can compare the theoretical spectra with experimental data to confirm the molecule's structure and predominant conformations in different environments.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand in its biological environment over time. MD simulations have been employed to study the interaction of verapamil with lipid bilayers and membrane proteins. ugent.beresearchgate.net
For this compound, MD simulations could be used to:
Assess Binding Stability: By placing a docked this compound-receptor complex in a simulated physiological environment (water, ions, and a lipid bilayer if applicable), MD simulations can assess the stability of the predicted binding pose over time.
Explore Binding and Unbinding Pathways: Advanced MD techniques can be used to simulate the entire process of a ligand binding to or unbinding from its receptor, providing crucial information about the kinetics of the interaction.
Characterize Conformational Changes: MD simulations can reveal how the binding of this compound might induce conformational changes in its target receptor, which is often a key step in biological signaling.
Exploration of Conformational Space and Flexibility
The three-dimensional structure of a molecule is not static; rather, it exists as an ensemble of different conformations. The biological activity of a flexible molecule like this compound is intimately linked to its ability to adopt specific spatial arrangements, often referred to as the "bioactive conformation," which allows for optimal interaction with its protein target. Computational methods are instrumental in mapping the conformational landscape of such molecules.
Theoretical calculations, often performed in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to determine the preferred conformations of verapamil and its analogues. nih.govnih.gov Studies on verapamil analogues with restricted molecular flexibility have underscored the critical role of conformational freedom in its biological function. nih.gov For instance, research has shown that restricting the rotation around certain bonds can lead to a significant decrease in potency, suggesting that the ability to adopt a range of conformations is crucial for its activity. nih.gov
Conformational analysis of verapamil and its derivatives involves identifying all possible low-energy structures. nih.gov These minimum-energy conformations are then analyzed to understand the geometric parameters that govern their stability. Such studies have revealed that verapamil and its analogues can adopt several low-energy structural patterns that are predisposed for interaction with ions like Ca2+. nih.gov This predisposition is a key factor in its mechanism of action as a calcium channel blocker. The flexibility to rotate around the bond between the quaternary carbon atom and the adjacent methylene (B1212753) group has been identified as a major requisite for the calcium antagonism of verapamil. nih.gov
The following table summarizes key findings from conformational analysis studies on verapamil and related compounds, which can be extrapolated to understand the conformational behavior of this compound.
| Feature | Observation | Implication for this compound |
| Rotational Freedom | Flexibility around the quaternary carbon-methylene bond is crucial for activity. nih.gov | The amide modification in this compound may influence this flexibility, potentially altering its activity profile. |
| Low-Energy Conformations | Multiple low-energy conformations with predisposition for ion chelation exist. nih.gov | This compound likely possesses a similar ensemble of conformations, influencing its interaction with biological targets. |
| Structural Restriction | Analogues with restricted flexibility show significantly lower potency. nih.gov | The conformational space of this compound is a critical determinant of its potential efficacy. |
Dynamic Interactions with Protein Targets
Understanding how this compound interacts with its protein targets at a molecular level is crucial for elucidating its mechanism of action. Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to model these dynamic interactions. These methods provide a detailed view of the binding process, including the specific amino acid residues involved and the conformational changes that occur in both the ligand and the protein upon binding.
Docking simulations, for example, have been used to predict the binding pose of verapamil within the central cavity of ion channels. nih.gov These studies can identify key contact points, such as specific amino acid residues that form hydrogen bonds or hydrophobic interactions with the drug molecule. nih.gov For verapamil, interactions with residues like Thr479, Thr480, Val505, Ile508, Val512, and Val516 have been identified as important for its blocking effect on the hKv1.5 channel. nih.gov
The interaction of verapamil and its derivatives with efflux pumps like P-glycoprotein (P-gp) has also been a subject of computational study. researchgate.net Understanding these interactions is important, as P-gp is involved in multidrug resistance. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to predict the inhibitory activity of compounds against P-gp based on their molecular features. researchgate.net
The table below outlines the types of computational methods used to study the dynamic interactions of verapamil-like compounds with their protein targets and the insights they provide.
| Computational Method | Application | Insights Gained for this compound Interactions |
| Molecular Docking | Predicting the binding pose of the ligand within the protein's active site. nih.gov | Identification of key amino acid residues in the target protein that are likely to interact with this compound. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. nih.gov | Understanding the stability of the bound complex and the role of molecular flexibility in the interaction. |
| 3D-QSAR Modeling | Relating the molecular properties of a series of compounds to their biological activity. researchgate.net | Predicting the potential of this compound to interact with specific targets based on its structural features. |
Future Research Directions and Emerging Opportunities for S Verapamilamide
Development of Next-Generation Enantioselective Synthetic Methodologies
The efficient and stereochemically precise synthesis of (S)-Verapamilamide is paramount for its utility. While methods for the synthesis of chiral amines and amides are established, the development of next-generation enantioselective synthetic methodologies remains a critical area of research. rsc.orgiupac.org Future efforts will likely focus on several key areas:
Catalytic Asymmetric Synthesis : Moving beyond classical resolution and stoichiometric chiral auxiliaries, the development of novel catalytic asymmetric methods for the synthesis of α-chiral primary amines and their derivatives is a significant trend. rsc.org This includes the use of chiral transition-metal catalysts and organocatalysts to achieve high enantioselectivity and atom economy. beilstein-journals.org Research into new chiral ligands and catalytic systems that can efficiently construct the stereocenter of this compound will be instrumental.
Enzymatic and Biocatalytic Approaches : Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral intermediates. researchgate.netpharmasalmanac.com The use of enzymes, such as lipases or engineered transaminases, could provide a direct and efficient route to this compound, often with high enantiomeric purity and under mild reaction conditions. researchgate.net The exploration of novel enzymes and the optimization of reaction conditions for the specific synthesis of this compound is a promising avenue.
Flow Chemistry and Process Optimization : The integration of continuous flow technologies can offer significant advantages in terms of safety, scalability, and efficiency for the synthesis of pharmaceutical intermediates. Future research could explore the development of continuous flow processes for the enantioselective synthesis of this compound, enabling better control over reaction parameters and facilitating large-scale production for research purposes.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy, reduced waste. rsc.orgbeilstein-journals.org | Development of novel chiral ligands and catalysts. |
| Enzymatic and Biocatalytic Methods | High stereoselectivity, mild reaction conditions, environmentally benign. researchgate.netpharmasalmanac.com | Screening for and engineering of specific enzymes. |
| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow reactors and optimization of reaction parameters. |
Exploration of Novel Molecular Targets and Pathways in Diverse Research Models
While the pharmacological profile of Verapamil (B1683045) is well-characterized, the distinct biological activities of its precursor, this compound, remain largely unexplored. drugbank.com It is plausible that this intermediate possesses unique interactions with biological systems that are independent of the final drug's mechanism of action.
Future research should be directed towards:
Phenotypic Screening : Employing this compound in high-throughput phenotypic screening campaigns across a diverse range of cell lines and disease models could uncover unexpected biological activities. nih.gov This unbiased approach may reveal novel therapeutic potentials or research applications.
Target Identification and Validation : In the event of identifying a specific phenotype, subsequent efforts will be crucial to identify the molecular target(s) of this compound. Techniques such as chemical proteomics, affinity chromatography, and genetic approaches can be utilized to pinpoint the interacting proteins. acs.org The difference in biological activity between enantiomers can be a powerful tool in these studies. rsc.org
Investigation in Non-Canonical Models : Exploring the effects of this compound in less conventional research models, such as organoids or model organisms, could provide insights into its effects on complex biological processes and developmental pathways.
Integration of Advanced Analytical Techniques for Multi-Omics Research
The advent of multi-omics technologies provides an unprecedented opportunity to understand the system-wide effects of small molecules. quantori.comsc.edu Applying these techniques to study the impact of this compound could yield a comprehensive understanding of its biological footprint.
Future research in this area would involve:
Transcriptomics and Proteomics : Analyzing changes in gene and protein expression profiles in cells or tissues treated with this compound can reveal the cellular pathways and networks it perturbs. mdpi.com This can provide clues about its mechanism of action and potential off-target effects. The use of proteomics can also help in identifying chiral modifications in synthetic peptides. nih.gov
Metabolomics : Studying the metabolic alterations induced by this compound can offer insights into its effects on cellular metabolism and identify key metabolic nodes that are modulated. frontiersin.org
Integrative Multi-Omics Analysis : The true power of this approach lies in the integration of data from multiple omics layers. nih.gov By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the molecular interactions and regulatory networks affected by this compound, leading to the identification of novel biomarkers and a deeper understanding of its biological role. quantori.com
| Omics Technique | Potential Insights for this compound Research |
| Transcriptomics | Identification of modulated gene expression and cellular pathways. mdpi.com |
| Proteomics | Characterization of altered protein expression, post-translational modifications, and direct protein targets. mdpi.comnih.gov |
| Metabolomics | Elucidation of changes in metabolic pathways and identification of key metabolic signatures. frontiersin.org |
| Multi-Omics Integration | A holistic view of the biological system's response, revealing complex molecular interactions and networks. quantori.comnih.gov |
Design and Synthesis of Chemically Modified Analogues for Enhanced Research Utility
The chemical structure of this compound provides a versatile scaffold for the design and synthesis of novel chemical probes. frontiersin.org By strategically modifying its structure, researchers can create a toolbox of molecules with enhanced utility for basic research and drug discovery.
Emerging opportunities in this domain include:
Development of Chemical Probes : The synthesis of analogues bearing reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups would enable the use of this compound in a variety of chemical biology applications, such as target identification, validation, and imaging. frontiersin.orgku.edubiorxiv.org
Structure-Activity Relationship (SAR) Studies : The systematic synthesis and biological evaluation of a library of this compound analogues with modifications at various positions will be crucial for understanding its structure-activity relationships. This knowledge can guide the design of more potent and selective modulators of any identified biological targets. asm.orgnih.gov
Creation of "Fragment-Like" Molecules : By deconstructing the this compound scaffold, it may be possible to generate smaller, fragment-like molecules that retain some biological activity. These fragments could serve as starting points for fragment-based drug discovery campaigns to develop novel therapeutic agents.
The exploration of this compound beyond its role as a synthetic intermediate represents a paradigm shift in how such molecules are viewed. By leveraging cutting-edge synthetic methodologies, advanced analytical techniques, and innovative chemical biology approaches, the scientific community has the potential to unlock the hidden value of this chiral amide, paving the way for new discoveries in both fundamental and applied research.
Q & A
Q. How should researchers design in vitro experiments to assess the calcium channel-blocking activity of this compound?
- Methodological Answer : Use voltage-clamp electrophysiology on isolated cardiomyocytes or HEK293 cells expressing L-type calcium channels. Include negative controls (e.g., untreated cells) and positive controls (e.g., racemic verapamil). Ensure blinding during data collection to minimize bias, as methodological rigor directly impacts treatment effect estimates . Statistical power analysis should precede the experiment to determine sample size, aligning with principles of experimental design .
Q. What analytical techniques are critical for characterizing this compound in biological matrices?
- Methodological Answer : LC-MS/MS is preferred for quantifying this compound in plasma or tissue homogenates. Validate methods using FDA guidelines for selectivity, sensitivity, and matrix effects. Include internal standards (e.g., deuterated analogs) to correct for ionization variability. Raw data should be archived with metadata (e.g., instrument calibration logs) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic profiles across species be systematically resolved?
- Methodological Answer : Conduct a scoping review of interspecies metabolic pathways (e.g., cytochrome P450 isoforms) to identify confounding factors . Use physiologically based pharmacokinetic (PBPK) modeling to simulate species-specific absorption and clearance. Validate models with in vivo data, ensuring alignment with structural equation modeling (SEM) frameworks to account for latent variables .
Q. What strategies mitigate bias when interpreting this compound’s efficacy in preclinical neurodegeneration models?
- Methodological Answer : Implement double-blinding and randomization in animal studies to reduce performance and detection bias, as empirical evidence shows these factors inflate treatment effects by up to 41% . Use Bayesian statistics to quantify uncertainty in dose-response relationships, integrating prior data from similar compounds to refine posterior probabilities .
Q. How can computational methods enhance the rational design of this compound derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer : Apply molecular dynamics (MD) simulations to study ligand-receptor interactions with P-glycoprotein (P-gp). Validate predictions using in vitro BBB models (e.g., MDCK-MDR1 monolayers). Data should be cross-referenced with QSAR models to prioritize synthetic targets, ensuring computational protocols are documented for replication .
Q. What criteria ensure the ethical and methodological validity of human trials involving this compound?
- Methodological Answer : Adhere to the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during trial design . For phase I trials, use adaptive dose-escalation designs with pre-specified stopping rules for adverse events. Include a Data Safety Monitoring Board (DSMB) to evaluate interim results, as recommended in guidelines for human subject research .
Data Analysis and Reporting
Q. How should researchers address outliers in this compound’s dose-response data without compromising statistical integrity?
- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to identify outliers, but retain them unless technical errors (e.g., pipetting inaccuracies) are confirmed. Use robust regression methods (e.g., Huber loss) to minimize outlier influence. Transparently report all excluded data points in supplementary materials, per journal submission standards .
Q. What frameworks support the integration of conflicting mechanistic data into a unified hypothesis for this compound’s action?
- Methodological Answer : Employ structural equation modeling (SEM) to test competing hypotheses (e.g., direct calcium channel blockade vs. secondary signaling modulation). Validate models with goodness-of-fit indices (e.g., RMSEA <0.06) and sensitivity analyses. Publish raw datasets in repositories like Zenodo to enable meta-analyses .
Literature and Reproducibility
Q. How can researchers ensure reproducibility when replicating this compound studies from the primary literature?
- Methodological Answer : Cross-validate key findings using independent batches of the compound, synthesized in-house with documented chiral purity (>99%). Replicate critical assays (e.g., patch-clamp electrophysiology) using protocols from open-access repositories like Protocols.io . Address variability by reporting intra- and inter-lab coefficients of variation (CV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
